molecular formula C9H8FNO B1335350 2-Fluorophenethyl isocyanate CAS No. 480439-39-2

2-Fluorophenethyl isocyanate

Cat. No.: B1335350
CAS No.: 480439-39-2
M. Wt: 165.16 g/mol
InChI Key: CWAAEUQHLYIEBC-UHFFFAOYSA-N
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Description

2-Fluorophenethyl isocyanate is an organic compound with the molecular formula C9H8FNO . It is a derivative of phenethyl isocyanate, where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenethylamine with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often employs the phosgene method due to its efficiency. non-phosgene methods, such as the use of urea derivatives, are also explored to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenethyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluorophenethyl isocyanate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-fluorophenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

    2-Fluorophenyl isocyanate: Similar structure but lacks the ethyl group.

    4-Fluorophenyl isocyanate: Fluorine atom at the para position.

    4-Chlorophenyl isocyanate: Chlorine atom instead of fluorine.

    4-(Trifluoromethyl)phenyl isocyanate: Trifluoromethyl group instead of a single fluorine atom.

Uniqueness: 2-Fluorophenethyl isocyanate is unique due to the presence of both the fluorine atom and the ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in specialized chemical syntheses and industrial applications .

Properties

IUPAC Name

1-fluoro-2-(2-isocyanatoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAAEUQHLYIEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404595
Record name 2-Fluorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-39-2
Record name 2-Fluorophenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-2-(2-isocyanatoethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluorophenethyl isocyanate
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2-Fluorophenethyl isocyanate
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2-Fluorophenethyl isocyanate
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2-Fluorophenethyl isocyanate
Reactant of Route 6
2-Fluorophenethyl isocyanate
Customer
Q & A

Q1: The research mentions incorporating isocyanate groups into hydrogels to enhance durability. What specific role does 2-Fluorophenethyl isocyanate play in this process?

A1: this compound acts as a crosslinking agent in the hydrogel formulation []. Isocyanates are known to react with hydroxyl groups, such as those present in 2-hydroxyethyl methacrylate (HEMA), a common component of hydrogels. This reaction forms strong urethane bonds, effectively crosslinking the polymer chains within the hydrogel. This increased crosslinking density contributes to the enhanced durability of the resulting material.

Q2: How does the addition of this compound impact the physical properties of the resulting contact lens material?

A2: The abstract suggests that increasing the concentration of this compound leads to specific changes in the hydrogel's properties. While not explicitly stated for this compound, the abstract notes that increasing isocyanate group concentration generally leads to an increase in refractive index and a decrease in water content []. These properties are crucial for contact lenses, as refractive index affects the lens's ability to focus light, while water content influences comfort and oxygen permeability.

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